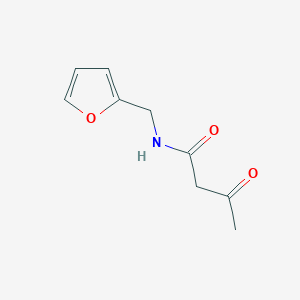

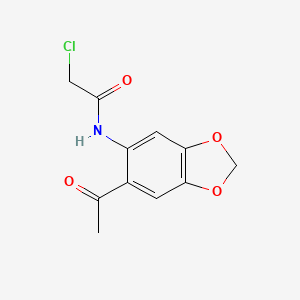

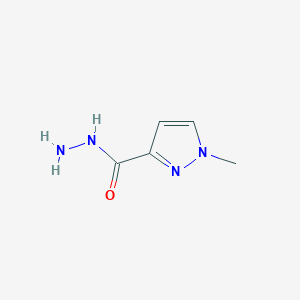

![molecular formula C11H16BrN B1331904 N-[(4-溴苯基)甲基]-2-甲基丙-1-胺 CAS No. 347406-07-9](/img/structure/B1331904.png)

N-[(4-溴苯基)甲基]-2-甲基丙-1-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[(4-bromophenyl)methyl]-2-methylpropan-1-amine, also known as N-BMPMA, is a compound of interest in the scientific community due to its potential uses in chemical synthesis, research applications, and biochemical and physiological effects. This introduction will provide an overview of N-BMPMA, including its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

科学研究应用

合成和分析

从烯丙苯合成:N-[(4-溴苯基)甲基]-2-甲基丙-1-胺可以从烯丙苯合成。此过程包括用 HBr 处理烯丙苯,产生 1-苯基-2-溴丙烷作为主要产物,以及其他化合物。粗溴化产物与甲胺进一步胺化,生成甲基苯丙胺和该合成方法特有的其他胺,包括 N-甲基-1-苯基-1-丙胺 (Noggle、Clark 和 Deruiter,1995)。

光谱分析和分子结构:相关化合物的分子结构和光谱分析已经过广泛研究。例如,4-(4-溴苯基)-1-叔丁基-3-甲基-1H-吡唑-5-胺已经合成并使用 X 射线衍射和光谱方法进行了表征。此类分析对于了解这些化合物的物理和化学性质至关重要 (Tamer 等,2016)。

化学反应和相互作用

光化学反应:该化合物的衍生物已对其光化学反应进行了研究。例如,已经研究了反式苯乙烯菲和胺的激基复合物的(包括溴丙烷的影响)的光化学行为,以了解这些体系的光物理和光化学行为 (Aloisi 和 Elisei,1990)。

还原胺化:该化合物与通过还原胺化合成 N-甲基和 N-烷基胺有关。此过程对于生产各种胺、氨基酸衍生物和现有的药物分子至关重要,展示了其在合成生物活性化合物中的应用 (Senthamarai 等,2018)。

在有机化学中的应用

席夫碱化合物的合成:该化合物用于合成含有各种供体原子的席夫碱化合物,该化合物在缓蚀和其他有机化学领域有应用 (Leçe、Emregül 和 Atakol,2008)。

在 N-去甲基化反应中的作用:它在研究叔胺的 N-去甲基化中发挥作用,突出了其在理解酶促反应和代谢途径中的重要性 (Abdel-Monem,1975)。

安全和危害

未来方向

作用机制

Target of Action

Related compounds have shown interactions with various enzymes and receptors

Mode of Action

It’s known that the compound can undergo chemical reactions under certain conditions . For instance, 4-bromobenzyl isocyanate, a related compound, can electrochemically polymerize to form an overcharge-inhibiting film on the cathode surface . This suggests that (4-Bromobenzyl)Isobutylamine might interact with its targets in a similar manner, leading to changes in their function or structure.

Biochemical Pathways

It’s worth noting that isobutylamine, a component of the compound, is the decarboxylated form of the amino acid valine, and the product of the metabolism thereof by the enzyme valine decarboxylase . This suggests that (4-Bromobenzyl)Isobutylamine might be involved in similar metabolic pathways.

Pharmacokinetics

Isobutylamine, a component of the compound, is known to be miscible in water , which could potentially impact the bioavailability of (4-Bromobenzyl)Isobutylamine

Result of Action

A related compound, 4-bromobenzyl isocyanate, has been shown to form an overcharge-inhibiting film on the cathode surface when used in lithium-ion batteries . This suggests that (4-Bromobenzyl)Isobutylamine might have similar effects in its target environments.

Action Environment

The action, efficacy, and stability of (4-Bromobenzyl)Isobutylamine can be influenced by various environmental factors. For instance, the reaction of 4-bromobenzyl isocyanate, a related compound, with the cathode surface in lithium-ion batteries is influenced by the electrochemical environment . Similarly, the action of (4-Bromobenzyl)Isobutylamine might be influenced by factors such as pH, temperature, and the presence of other molecules.

属性

IUPAC Name |

N-[(4-bromophenyl)methyl]-2-methylpropan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrN/c1-9(2)7-13-8-10-3-5-11(12)6-4-10/h3-6,9,13H,7-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAZUAQYXVDICRO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNCC1=CC=C(C=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00359469 |

Source

|

| Record name | N-[(4-Bromophenyl)methyl]-2-methylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

347406-07-9 |

Source

|

| Record name | N-[(4-Bromophenyl)methyl]-2-methylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

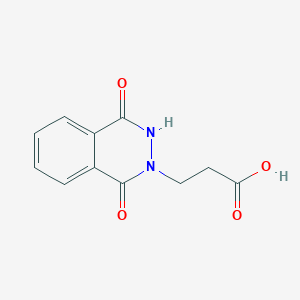

![3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid](/img/structure/B1331828.png)

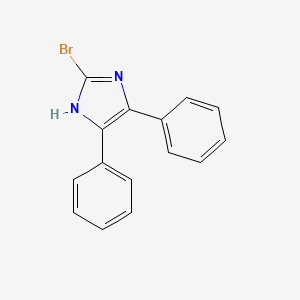

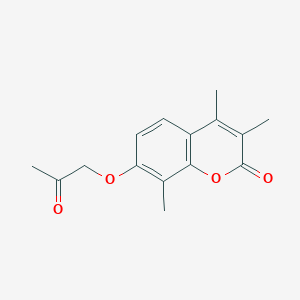

![6-Bromo-4H-imidazo[4,5-b]pyridine](/img/structure/B1331835.png)

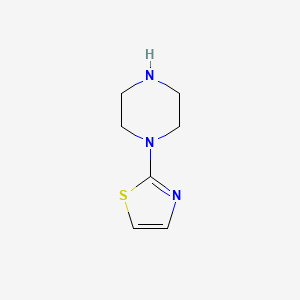

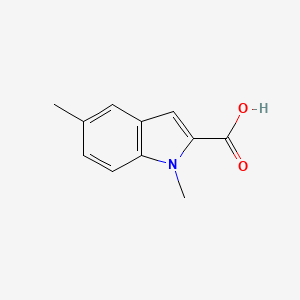

![6-bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione](/img/structure/B1331836.png)

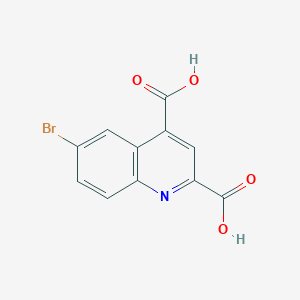

![6-Morpholinobenzo[d]thiazol-2-amine](/img/structure/B1331860.png)

![4-allyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1331879.png)